

A Comprehensive Spectroscopic Guide to 1,5-Dimethyl-3-ethoxycarbonylpyrazole

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Compound of Interest

Compound Name:	1,5-Dimethyl-3-ethoxycarbonylpyrazole
Cat. No.:	B1585288

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Introduction

1,5-Dimethyl-3-ethoxycarbonylpyrazole, with the chemical formula $C_8H_{12}N_2O_2$ and a molecular weight of 168.19 g/mol, is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science.^[1] The pyrazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents, recognized for a broad spectrum of biological activities.^{[2][3]} A thorough understanding of the spectroscopic properties of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, grounded in established scientific principles and methodologies.

Molecular Structure and Spectroscopic Correlation

The structural framework of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** forms the basis for the interpretation of its spectroscopic data. Key structural features include the pyrazole ring, two methyl groups at positions 1 and 5, and an ethoxycarbonyl group at position 3. Each of these components will give rise to characteristic signals in the various spectra discussed.

Caption: Molecular structure of **1,5-Dimethyl-3-ethoxycarbonylpyrazole**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For **1,5-Dimethyl-3-ethoxycarbonylpyrazole**, both ^1H and ^{13}C NMR provide definitive information about its carbon-hydrogen framework.

1.1: ^1H NMR Spectroscopy

The ^1H NMR spectrum of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** is expected to exhibit five distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ^1H NMR Data for **1,5-Dimethyl-3-ethoxycarbonylpyrazole** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.35	Triplet	3H	-O-CH ₂ -CH ₃
~2.30	Singlet	3H	C ₅ -CH ₃
~3.80	Singlet	3H	N ₁ -CH ₃
~4.30	Quartet	2H	-O-CH ₂ -CH ₃
~6.50	Singlet	1H	C ₄ -H

Expert Interpretation: The downfield shift of the N-methyl protons (~3.80 ppm) compared to the C-methyl protons (~2.30 ppm) is due to the direct attachment of the methyl group to the electronegative nitrogen atom. The ethoxy group displays a characteristic ethyl pattern: a triplet for the terminal methyl group coupled to the adjacent methylene protons, and a quartet for the methylene protons coupled to the methyl protons. The lone proton on the pyrazole ring at position 4 appears as a singlet, as it has no adjacent protons to couple with. The exact chemical shifts can be influenced by the solvent used.^[4]

1.2: ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Data for **1,5-Dimethyl-3-ethoxycarbonylpyrazole** in CDCl_3

Chemical Shift (δ , ppm)	Carbon Assignment
~14.0	-O-CH ₂ -CH ₃
~15.0	C ₅ -CH ₃
~36.0	N ₁ -CH ₃
~60.0	-O-CH ₂ -CH ₃
~108.0	C ₄
~140.0	C ₃
~148.0	C ₅
~163.0	C=O (Ester)

Expert Interpretation: The carbonyl carbon of the ester group is the most downfield signal due to the strong deshielding effect of the two adjacent oxygen atoms. The aromatic carbons of the pyrazole ring appear in the range of ~108-148 ppm. The aliphatic carbons of the methyl and ethyl groups are found in the upfield region of the spectrum. The chemical shifts of heterocyclic carbons can be estimated using established correlation tables.[\[5\]](#)

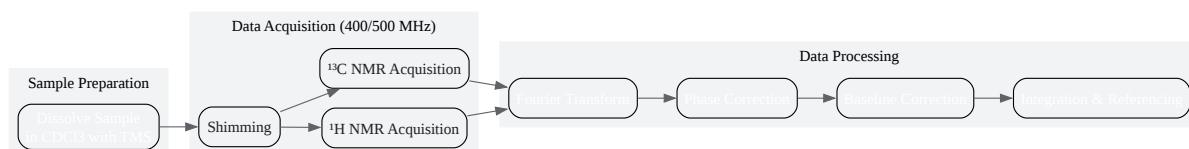
1.3: Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** in about 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer.[6][7] Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the TMS signal at 0.00 ppm.



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Caption: Experimental workflow for NMR data acquisition and processing.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 3: Predicted Mass Spectrometry Data for **1,5-Dimethyl-3-ethoxycarbonylpyrazole**

m/z	Interpretation
168	$[M]^+$ (Molecular Ion)
153	$[M - \text{CH}_3]^+$
140	$[M - \text{C}_2\text{H}_4]^+$
123	$[M - \text{OC}_2\text{H}_5]^+$
95	$[M - \text{COOC}_2\text{H}_5]^+$

Expert Interpretation: The molecular ion peak at m/z 168 corresponds to the molecular weight of the compound.^[1] Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) to give a fragment at m/z 123, or the loss of the entire ester group (-COOC₂H₅) resulting in a fragment at m/z 95.^[8] Loss of a methyl group from the pyrazole ring can lead to a fragment at m/z 153.

2.1: Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and thermally stable compounds like **1,5-Dimethyl-3-ethoxycarbonylpyrazole**.

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program to separate the components of the sample.
- MS Detection: The eluent from the GC column is introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for **1,5-Dimethyl-3-ethoxycarbonylpyrazole**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2980-2850	C-H stretch	Aliphatic (CH ₃ , CH ₂)
~1720	C=O stretch	Ester
~1550	C=N stretch	Pyrazole ring
~1250	C-O stretch	Ester

Expert Interpretation: The most prominent peak in the IR spectrum is expected to be the strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ester group.^{[9][10]} The C-H stretching vibrations of the methyl and ethyl groups will appear in the 2850-2980 cm⁻¹ region. The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the fingerprint region, typically around 1550 cm⁻¹.^[2]

3.1: Experimental Protocol for FTIR Data Acquisition

Step-by-Step Methodology (KBr Pellet):

- Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Pellet Formation: Transfer the mixture to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expert Interpretation: Pyrazole and its derivatives typically exhibit absorption maxima in the UV region due to $\pi \rightarrow \pi^*$ electronic transitions within the aromatic ring.[\[11\]](#) For **1,5-Dimethyl-3-ethoxycarbonylpyrazole**, an absorption maximum is expected in the range of 220-280 nm. The exact position and intensity of the absorption band can be influenced by the solvent polarity.

4.1: Experimental Protocol for UV-Vis Data Acquisition

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.
- Data Acquisition: Scan the sample over a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}). The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Conclusion

The comprehensive spectroscopic analysis of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** presented in this guide, encompassing ^1H NMR, ^{13}C NMR, MS, IR, and UV-Vis spectroscopy, provides a robust framework for its identification and characterization. The detailed protocols and expert interpretations serve as a valuable resource for researchers in ensuring the quality and integrity of their work with this important heterocyclic compound. The convergence of data from these orthogonal analytical techniques allows for the unambiguous confirmation of its molecular structure, which is a critical step in any scientific investigation, from fundamental research to drug discovery and development.

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